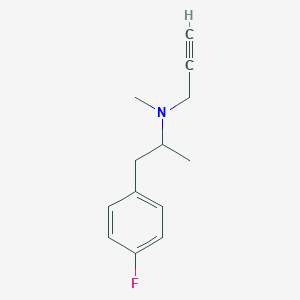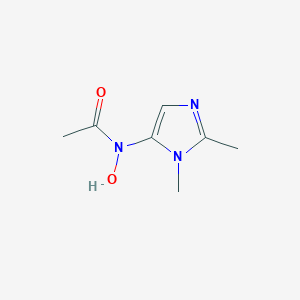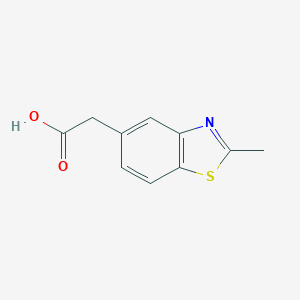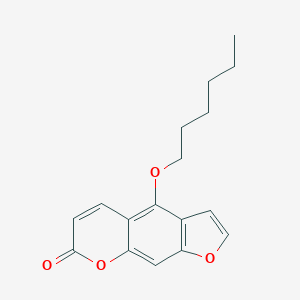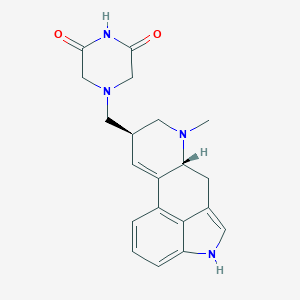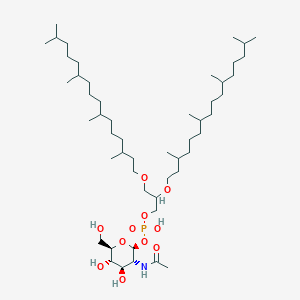
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol, also known as archaeal lipid, is a unique lipid molecule that is found in the cell membranes of archaea, a group of microorganisms that thrive in extreme environments. This molecule has gained significant attention in scientific research due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol is not yet fully understood. However, it is known that this molecule plays a crucial role in maintaining the fluidity and stability of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes. The unique structure of this lipid molecule, which includes a branched phytanyl chain and a phosphorylated sugar head group, allows it to interact with other lipid molecules in the cell membrane and maintain its structural integrity.
Efectos Bioquímicos Y Fisiológicos
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol has several biochemical and physiological effects. It has been shown to enhance the stability and fluidity of cell membranes, which can improve the efficiency of various cellular processes. Additionally, this molecule has been found to have antioxidant properties, which can protect cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol in lab experiments has several advantages and limitations. One of the main advantages is its unique structure and properties, which make it an ideal candidate for studying 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes and their adaptation to extreme environments. However, the isolation and purification of this molecule from archaea cell membranes can be a challenging and time-consuming process, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol. One area of research is in the development of synthetic methods for producing this molecule in the laboratory, which can facilitate further studies on its properties and potential applications. Additionally, further research is needed to fully understand the mechanism of action of this molecule and its role in maintaining the structural integrity of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes. Finally, the potential applications of this molecule in various fields, including biotechnology and medicine, should be explored further.
Métodos De Síntesis
The synthesis of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol is a complex process that involves several steps. The most common method of synthesis involves the isolation of the lipid molecule from archaea cell membranes, followed by purification and characterization. However, recent advancements in synthetic chemistry have enabled the production of this molecule in the laboratory, which has facilitated further research.
Aplicaciones Científicas De Investigación
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol has been extensively studied for its unique properties and potential applications in various fields of research. One of the most significant areas of research is in the study of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes and their adaptation to extreme environments. This lipid molecule plays a crucial role in maintaining the structural integrity of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes, which allows these microorganisms to survive in extreme conditions such as high temperatures, high pressures, and acidic environments.
Propiedades
Número CAS |
105481-55-8 |
|---|---|
Nombre del producto |
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol |
Fórmula molecular |
C51H102NO11P |
Peso molecular |
936.3 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C51H102NO11P/c1-37(2)18-12-20-39(5)22-14-24-41(7)26-16-28-43(9)30-32-59-35-46(36-61-64(57,58)63-51-48(52-45(11)54)50(56)49(55)47(34-53)62-51)60-33-31-44(10)29-17-27-42(8)25-15-23-40(6)21-13-19-38(3)4/h37-44,46-51,53,55-56H,12-36H2,1-11H3,(H,52,54)(H,57,58)/t39?,40?,41?,42?,43?,44?,46?,47-,48-,49-,50-,51+/m1/s1 |
Clave InChI |
WNWOOHUDLPZBOL-RTRJGHHGSA-N |
SMILES isomérico |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Sinónimos |
2,3-di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol N-acetylglucosamine 1-phosphate 2,3-diphytanyl glycerol diethe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
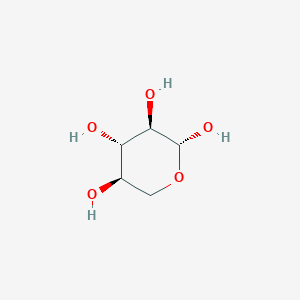

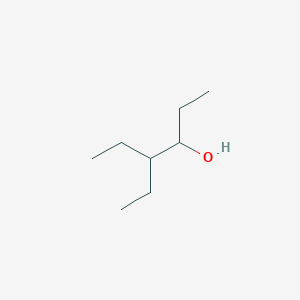

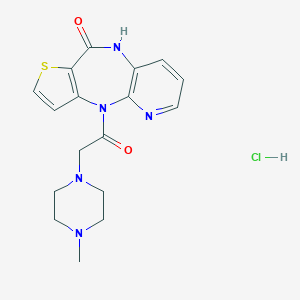
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
